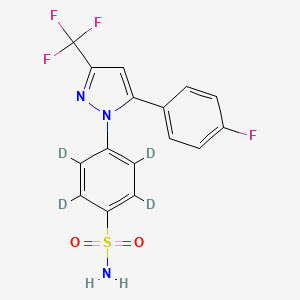

Mavacoxib-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11F4N3O2S |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |

InChI |

InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)/i5D,6D,7D,8D |

InChI Key |

TTZNQDOUNXBMJV-KDWZCNHSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)[2H])[2H])S(=O)(=O)N)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Mavacoxib-d4: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, and analytical applications of the deuterated COX-2 inhibitor, Mavacoxib-d4.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Mavacoxib. Designed for researchers, scientists, and professionals in drug development, this document details the chemical properties, mechanism of action, and analytical applications of this compound, with a focus on its use as an internal standard in bioanalytical assays.

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of Mavacoxib, a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class.[1] The incorporation of deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of Mavacoxib in biological matrices.[1] Deuteration can also influence the pharmacokinetic and metabolic profile of a drug.[1]

Below is a summary of the key chemical and physical properties of both this compound and its non-deuterated counterpart.

| Property | This compound | Mavacoxib |

| Chemical Name | 4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4 | 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[2][3] |

| Chemical Formula | C₁₆H₇D₄F₄N₃O₂S[4] | C₁₆H₁₁F₄N₃O₂S[3][5] |

| Molecular Weight | 389.36 g/mol [4] | 385.3 g/mol [3][5] |

| CAS Number | 170569-88-7 (unlabeled)[4] | 170569-88-7[3][5] |

Mechanism of Action: Selective COX-2 Inhibition

Mavacoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][6][7][8][9][10] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][7][10] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in the inflammatory response.[7][10] By preferentially inhibiting COX-2, Mavacoxib reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][9][10]

Pharmacokinetic and Pharmacodynamic Properties of Mavacoxib

Mavacoxib exhibits a unique pharmacokinetic profile, particularly in canines, for which it is approved for the treatment of pain and inflammation associated with degenerative joint disease.[1][6][9]

| Parameter | Value (in dogs) |

| Bioavailability (Fed) | 87%[7][8] |

| Bioavailability (Fasted) | 46%[7][8] |

| Plasma Protein Binding | ~98%[2][7] |

| Elimination Half-Life | 13.8 to >80 days[2][8][11] |

| Route of Elimination | Primarily biliary excretion of unchanged drug[2][8][12] |

Experimental Protocols

Synthesis of Deuterated Coxibs (Representative Protocol)

While a specific protocol for this compound is not publicly available, the following represents a general methodology for the synthesis of a deuterated coxib, such as celecoxib-d4, which shares structural similarities. This protocol is adapted from established synthetic routes for deuterated celecoxib.

Objective: To synthesize a deuterated analog of a coxib for use as an internal standard.

Materials:

-

Deuterated starting materials (e.g., deuterated aniline or benzene derivatives)

-

Appropriate reagents for diazotization, reduction, and cyclization reactions

-

Solvents (e.g., methanol, tetrahydrofuran)

-

Catalysts as required by the specific reaction scheme

-

Purification materials (e.g., silica gel for chromatography)

Methodology:

-

Preparation of Deuterated Precursors: The synthesis typically begins with commercially available deuterated starting materials. For instance, the synthesis of a celecoxib analog could start with a deuterated 4-acetamidobenzenesulfonyl chloride.

-

Key Reactions:

-

Amination and Hydrolysis: The initial deuterated precursor undergoes amination followed by hydrolysis.

-

Diazotization and Reduction: The resulting compound is then subjected to diazotization and reduction to form a key intermediate.

-

Cyclization: The final step involves a cyclization reaction to form the pyrazole ring characteristic of the coxib class of drugs.

-

-

Purification: The final deuterated product is purified using techniques such as column chromatography to ensure high chemical and isotopic purity.

-

Characterization: The structure and purity of the synthesized deuterated coxib are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Bioanalytical Method for Quantification in Plasma (Representative Protocol)

The following is a representative protocol for the quantification of a coxib in plasma using a deuterated internal standard, such as this compound, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of a coxib in plasma samples.

Materials:

-

Plasma samples

-

This compound (or other appropriate deuterated internal standard)

-

Acetonitrile (for protein precipitation)

-

Formic acid

-

Purified water

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase column

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma sample, add 20 µL of the internal standard solution (this compound in methanol).

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the supernatant onto a C18 column.

-

Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.

-

Set the flow rate to 0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode using an ESI source.

-

Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.

-

Determine the concentration of the analyte in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

In-Vitro Effects on Cancer Cell Lines

Recent studies have explored the anti-tumor effects of Mavacoxib in various canine and human cancer cell lines. These studies have shown that Mavacoxib can reduce cell viability and induce apoptosis.[6] The effects of Mavacoxib on key signaling pathways, such as the Akt and ERK pathways, have also been investigated.[6]

| Cell Line | IC₅₀ of Mavacoxib (µM) |

| CSKOS | 34.5 |

| U2OS | 157.7 |

| REM | Not specified |

| K9TCC | Not specified |

| T24 | Not specified |

Data from in-vitro studies on various cancer cell lines.[6]

The observed effects of Mavacoxib on the Akt and ERK signaling pathways are cell-line dependent. For example, in CSKOS cells, Mavacoxib treatment leads to a dose-dependent downregulation of phosphorylated Akt (p-Akt).[6] In contrast, in REM and K9TCC cells, Mavacoxib treatment has been shown to increase the expression of phosphorylated ERK (p-ERK).[6]

Conclusion

This compound serves as an invaluable tool for researchers in the field of pharmacokinetics and drug metabolism. Its properties as a stable isotope-labeled internal standard allow for the precise and accurate quantification of Mavacoxib in complex biological matrices. The understanding of Mavacoxib's mechanism of action as a selective COX-2 inhibitor, combined with its unique pharmacokinetic profile and emerging data on its effects in other therapeutic areas, underscores the importance of robust analytical methods for its continued study and development. This technical guide provides a foundational understanding of this compound and its applications, offering a starting point for further research and development efforts.

References

- 1. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zoetis.com.br [zoetis.com.br]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. payeshdarou.ir [payeshdarou.ir]

- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor effects of inhibitors of ERK and Akt pathways in canine histiocytic sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

Mavacoxib-d4: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacoxib-d4 is the deuterium-labeled analogue of Mavacoxib, a long-acting, selective cyclooxygenase-2 (COX-2) inhibitor.[1] In the field of drug research and development, particularly in pharmacokinetics and bioanalytical assays, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of drug candidates. This technical guide provides a comprehensive overview of the use of this compound in research, detailing its role as an internal standard, the mechanism of action of its parent compound, Mavacoxib, and relevant experimental protocols.

The Role of this compound in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of Mavacoxib in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantages of using a deuterated internal standard like this compound include:

-

Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Mavacoxib, ensuring similar behavior during sample extraction, chromatography, and ionization.

-

Co-elution: It co-elutes with the unlabeled analyte, which helps to compensate for matrix effects and variations in instrument response.

-

Distinct Mass-to-Charge Ratio: The increased mass due to the deuterium atoms allows for its differentiation from the unlabeled Mavacoxib by the mass spectrometer, enabling simultaneous detection and quantification.

Mechanism of Action of Mavacoxib

Mavacoxib, the parent compound of this compound, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the selective inhibition of the COX-2 enzyme.[2][3] The COX enzymes (COX-1 and COX-2) are key players in the arachidonic acid cascade, which leads to the production of prostaglandins, prostacyclins, and thromboxanes. These eicosanoids are involved in various physiological and pathophysiological processes, including inflammation, pain, and fever.[3]

COX-1 is a constitutive enzyme involved in housekeeping functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.[3] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[3] By selectively inhibiting COX-2, Mavacoxib reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

Signaling Pathway of Cyclooxygenase Inhibition

The following diagram illustrates the cyclooxygenase signaling pathway and the point of inhibition by Mavacoxib.

References

An In-depth Technical Guide to the Mavacoxib-d4 Certificate of Analysis

Introduction: Mavacoxib-d4 is the deuterium-labeled version of Mavacoxib, a selective cyclooxygenase-2 (COX-2) inhibitor and long-acting non-steroidal anti-inflammatory drug (NSAID).[1][2] In research and drug development, stable isotope-labeled compounds like this compound are crucial, primarily serving as internal standards for quantitative analysis by mass spectrometry.[2][3] This ensures accurate measurement of the unlabeled drug in biological samples. A Certificate of Analysis (CoA) is a critical quality control document that accompanies a chemical standard. It provides a comprehensive summary of the analytical tests performed on a specific batch, confirming its identity, purity, and other key characteristics. This guide will explain the typical components of a this compound CoA, detail the experimental methods used, and illustrate relevant biological and analytical workflows.

Interpreting the Certificate of Analysis: A Component-by-Component Review

A Certificate of Analysis for a high-purity standard like this compound provides assurance of its quality and suitability for quantitative research. Below is a summary of the data typically presented.

Quantitative Data Summary

The following table represents the kind of quantitative data found on a typical this compound CoA.

| Test Parameter | Method | Specification | Typical Result |

| Identity | |||

| ¹H NMR | NMR Spectroscopy | Conforms to structure | Conforms |

| Mass Spectrum | Mass Spectrometry | Conforms to structure | Conforms |

| Purity & Impurities | |||

| Purity | HPLC | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % D | 99.6 atom % D |

| Physical Properties | |||

| Appearance | Visual Inspection | White to Off-White Solid | Off-White Solid |

| Molecular Formula | - | C₁₆H₇D₄F₄N₃O₂S | C₁₆H₇D₄F₄N₃O₂S |

| Molecular Weight | - | 389.36 g/mol | 389.36 g/mol |

Experimental Protocols

Detailed methodologies are essential for understanding and reproducing the data presented on a CoA. The following sections describe the protocols for the key analytical techniques used to certify this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of a substance by separating it from any potential impurities.

-

Principle: The sample is dissolved in a solvent and injected into a high-pressure liquid stream (mobile phase) that flows through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to travel through the column at different speeds and elute at different times. A detector measures the components as they exit the column, generating a chromatogram. The area of the main peak relative to the total area of all peaks is used to calculate purity.

-

Typical Instrumentation:

-

HPLC System (e.g., Agilent 1200 series, Shimadzu Nexera X2)[4][5]

-

Column: C8 or C18 reversed-phase column (e.g., Phenomenex Luna C8(2))[5]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M ammonium formate) and an organic solvent (e.g., acetonitrile/methanol mixture).[4]

-

Detector: UV-Vis or Diode Array Detector (DAD).

-

-

Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution. This is further diluted to a working concentration for injection.

-

Data Analysis: The purity is calculated as the percentage of the area of the this compound peak relative to the sum of the areas of all detected peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and structure of the compound and to determine its isotopic enrichment.

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For identity, the experimentally measured molecular weight is compared to the theoretical weight. For isotopic purity, the relative intensities of the mass signals corresponding to the deuterated and non-deuterated forms are compared.

-

Typical Instrumentation:

-

Protocol for Identity:

-

The sample is introduced into the mass spectrometer, typically after separation by LC.

-

The molecules are ionized in the ESI source.

-

The mass analyzer measures the m/z of the parent ion. For this compound, this would correspond to [M+H]⁺ or [M-H]⁻ of 389.36.

-

The parent ion can be fragmented to produce a characteristic pattern of daughter ions, which serves as a structural fingerprint.

-

-

Protocol for Isotopic Purity:

-

The analysis focuses on the mass signals for this compound and any residual non-deuterated Mavacoxib (unlabeled CAS 170569-88-7).[2][6]

-

The relative abundance of the ion corresponding to this compound is compared to the ion corresponding to unlabeled Mavacoxib.

-

The isotopic purity (atom % D) is calculated based on these relative abundances, confirming that the vast majority of the molecules are the desired deuterated form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the arrangement of atoms and the position of the deuterium labels.

-

Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the chemical environment of each nucleus, allowing for complete structural elucidation.

-

Typical Instrumentation:

-

Protocol for ¹H NMR:

-

The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, Chloroform-d).

-

A ¹H NMR spectrum is acquired.

-

The chemical shifts, integration values, and splitting patterns of the peaks are analyzed.

-

For this compound, the signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly reduced, confirming the location of the deuterium labels. The rest of the spectrum should match the known structure of Mavacoxib.

-

Mandatory Visualizations

Logical Workflow for Certificate of Analysis Generation

The following diagram illustrates the typical workflow from receiving a sample to generating the final Certificate of Analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Mavacoxib-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Mavacoxib-d4, the deuterated analog of Mavacoxib. This document details its structural characteristics, physicochemical parameters, and the analytical methodologies pertinent to its study. It is intended to serve as a core resource for professionals engaged in research, drug development, and pharmacokinetic analysis involving this compound.

Introduction

This compound is the deuterium-labeled form of Mavacoxib, a long-acting, selective cyclooxygenase-2 (COX-2) inhibitor.[1] As a non-steroidal anti-inflammatory drug (NSAID) from the coxib class, Mavacoxib is used in veterinary medicine to manage pain and inflammation associated with degenerative joint disease in dogs.[1][2] The incorporation of deuterium atoms creates a stable, heavy isotope-labeled version of the parent drug. This makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based bioanalytical assays, where it serves as an ideal internal standard for the accurate quantification of Mavacoxib in biological matrices.[1] Deuteration can potentially influence the pharmacokinetic profile of a drug, a factor that is critical during the drug development process.[1]

Chemical Structure and Identification

Mavacoxib is a diaryl-substituted pyrazole, chemically named 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide.[3][4] this compound retains this core structure, with four hydrogen atoms on the benzenesulfonamide ring being replaced by deuterium.

Table 1: Chemical Identification of Mavacoxib and this compound

| Identifier | Mavacoxib | This compound |

| IUPAC Name | 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[4] | 4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4[5] |

| Molecular Formula | C₁₆H₁₁F₄N₃O₂S[4] | C₁₆H₇D₄F₄N₃O₂S[5] |

| Molecular Weight | 385.3 g/mol [4] | 389.36 g/mol [1][5] |

| CAS Number | 170569-88-7[4] | 170569-88-7 (unlabeled)[5] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F[4] | Not explicitly available, but represents deuteration on the sulfonated phenyl ring. |

| InChI Key | TTZNQDOUNXBMJV-UHFFFAOYSA-N[2] | Not explicitly available. |

Physicochemical Properties

The physicochemical properties of Mavacoxib are critical to its formulation, absorption, distribution, metabolism, and excretion (ADME) profile. As an analog, this compound is expected to share nearly identical properties, with the primary distinction being its increased mass. Mavacoxib is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[3]

Table 2: Physicochemical Data for Mavacoxib

| Property | Value | Source |

| Physical State | Crystalline solid. Exists in five polymorphic forms (I-V). Form I is anhydrous, non-solvated, and non-hygroscopic. | [3] |

| Water Solubility | 6 µg/mL (at room temperature) | [3] |

| Lipid Solubility | Very high | [3] |

| pKa | 9.57 (weak organic base) | [3] |

| XLOGP3 | 3.1 | [3] |

| Plasma Protein Binding | Approximately 98% | [6][7] |

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action for Mavacoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][8] COX enzymes are central to the arachidonic acid cascade, where they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] While the COX-1 isoform is constitutively expressed and involved in homeostatic functions, COX-2 is inducible at sites of inflammation.[7] By selectively inhibiting COX-2, Mavacoxib reduces the synthesis of inflammatory prostaglandins while sparing the protective functions of COX-1, which is relevant to the drug's safety profile.[3]

Caption: Mavacoxib's mechanism of action via selective COX-2 inhibition.

Experimental Protocols and Methodologies

The analysis of Mavacoxib and this compound relies on modern analytical techniques, primarily for quantification in biological fluids and characterization of its solid-state properties.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for determining the concentration of Mavacoxib in plasma, crucial for pharmacokinetic studies.[9][10] this compound is the preferred internal standard in this assay due to its similar chemical behavior and distinct mass.

General Protocol:

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove interfering substances. This compound internal standard is added at a known concentration at the beginning of this process.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component (e.g., water with formic acid).

-

Mass Spectrometric Detection: The column effluent is directed to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Mavacoxib and this compound to ensure specificity and sensitivity.

-

Quantification: The peak area ratio of Mavacoxib to this compound is calculated and compared to a calibration curve generated from standards of known concentrations to determine the Mavacoxib concentration in the original sample. A validated method in avian plasma demonstrated a limit of quantification (LOQ) of 5 ng/mL and a limit of detection (LOD) of 0.25 ng/mL for mavacoxib.[9]

Caption: Typical experimental workflow for Mavacoxib quantification.

Solid-State Characterization

The crystalline form of an active pharmaceutical ingredient can significantly impact its stability and bioavailability.

-

Powder X-Ray Diffraction (PXRD): This technique is used to distinguish between the five known crystalline forms (polymorphs) of Mavacoxib.[3] Each form produces a unique diffraction pattern, allowing for unambiguous identification.

Synthesis

The synthesis of Mavacoxib and related diaryl-substituted pyrazoles is well-documented. A common approach involves the cyclocondensation of a trifluorinated 1,3-dicarbonyl compound with an appropriately substituted aryl hydrazine.[11] Specific synthetic routes utilizing hydrazine have been detailed in the literature.[12]

Conclusion

This compound is a critical analytical reagent for the study of Mavacoxib, a potent and selective COX-2 inhibitor. Its physical and chemical properties are nearly identical to the parent compound, with the key difference being its isotopic labeling, which enables its use as a highly effective internal standard in mass spectrometric assays. A thorough understanding of its properties, mechanism of action, and the analytical methods used for its characterization is essential for researchers in pharmacology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mavacoxib - Wikipedia [en.wikipedia.org]

- 3. zoetis.com.br [zoetis.com.br]

- 4. Mavacoxib | C16H11F4N3O2S | CID 9843089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 7. ec.europa.eu [ec.europa.eu]

- 8. ec.europa.eu [ec.europa.eu]

- 9. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Mavacoxib-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Mavacoxib-d4 as an internal standard in the quantitative analysis of mavacoxib. It is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who seek a deeper understanding of the principles and practical applications of stable isotope-labeled internal standards.

Introduction to Mavacoxib and the Need for a Robust Internal Standard

Mavacoxib, a long-acting non-steroidal anti-inflammatory drug (NSAID), is a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] It is primarily used in veterinary medicine to manage pain and inflammation associated with degenerative joint disease in dogs.[1][2] Accurate quantification of mavacoxib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring safety and efficacy.

Bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), are powerful tools for drug quantification. However, they are susceptible to variations arising from sample preparation, instrument performance, and matrix effects, which can compromise the accuracy and reproducibility of the results.[3][4][5] To mitigate these variabilities, a suitable internal standard is essential.[6][7] this compound, a deuterated analog of mavacoxib, serves as an ideal internal standard for this purpose.[2]

The Pharmacodynamic Mechanism of Action of Mavacoxib

Mavacoxib exerts its therapeutic effect by selectively inhibiting the COX-2 enzyme.[8][9] COX enzymes are key in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins, which are mediators of inflammation, pain, and fever.[8][9] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation.[8][9] By preferentially inhibiting COX-2, mavacoxib reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[10]

References

- 1. Mavacoxib - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 10. ec.europa.eu [ec.europa.eu]

Deuterated Mavacoxib for Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mavacoxib, a long-acting, selective cyclooxygenase-2 (COX-2) inhibitor, is a diarylsubstituted pyrazole-class non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine for the treatment of pain and inflammation associated with degenerative joint disease.[1][2] Its extended plasma half-life is a key feature of its therapeutic profile.[3][4] This technical guide explores the potential of deuterium substitution in the mavacoxib structure as a strategy to further modulate its pharmacokinetic profile. By leveraging the kinetic isotope effect, deuteration may offer an enhanced therapeutic window, reduced metabolic variability, and an improved safety profile. This document outlines the rationale, proposed synthesis, and a detailed experimental protocol for a comparative pharmacokinetic study of deuterated versus non-deuterated mavacoxib.

The Rationale for Deuterating Mavacoxib

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can significantly alter the metabolic fate of a drug.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions.[6][7] This phenomenon, known as the kinetic isotope effect, can lead to:

-

Reduced Rate of Metabolism: For drugs where metabolism is a primary route of elimination, deuteration at metabolically labile sites can decrease the rate of clearance, potentially prolonging the drug's half-life.[5]

-

Altered Metabolic Pathways: Deuteration can shift metabolism away from the formation of potentially reactive or toxic metabolites.

-

Improved Pharmacokinetic Profile: A lower rate of metabolism can lead to increased drug exposure (AUC), a longer half-life (t½), and potentially less frequent dosing.[5]

-

Reduced Intersubject Variability: By minimizing metabolism-driven variability, a more predictable pharmacokinetic profile across a patient population may be achieved.

Mavacoxib is structurally related to celecoxib.[8] A key structural difference is the replacement of the metabolically labile aromatic methyl substituent in celecoxib with a more stable fluoro substituent in mavacoxib, which contributes to its low clearance and long half-life.[8] While mavacoxib already possesses a prolonged half-life, strategic deuteration could further refine its pharmacokinetic properties.

Proposed Synthesis of Deuterated Mavacoxib

While a specific synthesis for deuterated mavacoxib has not been published, a plausible synthetic route can be extrapolated from the known synthesis of celecoxib and its deuterated analogues.[9][10] The proposed strategy focuses on incorporating deuterium into a key precursor.

A potential synthetic pathway could involve the use of a deuterated starting material in a Knorr pyrazole synthesis. For instance, a deuterated version of a β-dicarbonyl compound could be reacted with 4-methylsulfonylphenylhydrazine hydrochloride.[10]

Pharmacokinetics of Non-Deuterated Mavacoxib

A thorough understanding of the pharmacokinetics of the parent compound is essential for designing a comparative study with its deuterated analogue. Mavacoxib exhibits a very long terminal half-life in dogs.[3][4] Key pharmacokinetic parameters are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of Mavacoxib in Beagle Dogs [3][8]

| Parameter | Intravenous (Fasted) | Oral (Fasted) | Oral (Fed) |

| Dose | 4 mg/kg | 4 mg/kg | 4 mg/kg |

| Bioavailability (F) | - | 46.1% | 87.4% |

| Tmax (h) | - | 2.0 | 2.0 |

| Cmax (µg/mL) | - | 2.22 | 2.49 |

| AUC₀-∞ (µg·h/mL) | 1480 | 682 | 1290 |

| t½ (days) | 19.3 | 15.5 | 17.3 |

| CL (mL/h/kg) | 2.7 | - | - |

| Vss (L/kg) | 1.6 | - | - |

Table 2: Population Pharmacokinetic Parameters of Mavacoxib in Osteoarthritic Dogs [4]

| Parameter | Typical Value |

| Oral Clearance (Cl/F) | Dependent on body weight, age, and breed |

| Apparent Volume of Distribution (Vd/F) | Dependent on body weight |

| Terminal Elimination Half-life (t½) | 44 days (can exceed 80 days in a small subset of the population) |

Proposed Experimental Protocol for a Comparative Pharmacokinetic Study

This protocol outlines a single-dose, two-treatment, two-period crossover study to compare the pharmacokinetics of deuterated mavacoxib with non-deuterated mavacoxib in dogs.

Study Design

A crossover design is recommended to minimize inter-individual variability. Given the long half-life of mavacoxib, a parallel study design may also be considered to avoid excessively long washout periods.[11][12]

Subjects

-

Species: Healthy adult Beagle dogs.

-

Number: A sufficient number of animals to achieve statistical power (e.g., n=12).

-

Housing: Individually housed in a controlled environment.

-

Diet: Fed a standard canine diet. Food should be provided at a consistent time relative to drug administration, as it is known to affect mavacoxib's bioavailability.[8][13]

Drug Administration

-

Test Article: Deuterated Mavacoxib.

-

Reference Article: Non-Deuterated Mavacoxib.

-

Dose: A single oral dose (e.g., 2 mg/kg).

-

Administration: Administered with food to maximize and standardize absorption.[8]

Sample Collection

-

Matrix: Plasma (heparinized).

-

Collection Timepoints: Pre-dose (0 h), and at frequent intervals post-dose to accurately characterize the absorption and elimination phases. Given the long half-life, sampling should extend for a prolonged period (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 336, 504, 672, and 840 hours).[14]

-

Sample Processing: Blood samples should be centrifuged, and the plasma harvested and stored at -70°C until analysis.[15]

Bioanalytical Method

-

Technique: A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of both deuterated and non-deuterated mavacoxib in plasma.[15][16]

-

Internal Standard: A stable isotope-labeled analogue of mavacoxib (e.g., ¹³C-labeled) would be ideal.

-

Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to relevant guidelines.

Pharmacokinetic Analysis

-

Software: Standard pharmacokinetic software (e.g., Phoenix WinNonlin).

-

Method: Non-compartmental analysis will be used to determine the following parameters for both deuterated and non-deuterated mavacoxib:

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC₀-t)

-

Area under the plasma concentration-time curve extrapolated to infinity (AUC₀-∞)

-

Terminal elimination half-life (t½)

-

Apparent total body clearance (CL/F)

-

Apparent volume of distribution (Vz/F)

-

Statistical Analysis

-

Log-transformed Cmax and AUC values will be analyzed using an analysis of variance (ANOVA) to assess for significant differences between the deuterated and non-deuterated formulations.

-

The 90% confidence intervals for the ratio of the geometric means (deuterated/non-deuterated) for Cmax and AUC will be calculated.

Mavacoxib's Mechanism of Action and Metabolism

Mavacoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2][17]

The metabolism of mavacoxib is limited, with the majority of the drug eliminated unchanged in the feces via biliary excretion.[18][19] However, some metabolism does occur, and deuteration at sites susceptible to metabolic attack could further reduce its already low clearance.

Conclusion

The development of a deuterated version of mavacoxib presents a compelling opportunity to enhance its pharmacokinetic profile. By strategically applying the principles of the kinetic isotope effect, it may be possible to create a molecule with an even longer half-life, reduced metabolic variability, and an improved safety profile. The proposed experimental protocol provides a robust framework for a comparative pharmacokinetic study that would be essential in evaluating the therapeutic potential of deuterated mavacoxib. The findings from such a study would be of significant interest to researchers, scientists, and drug development professionals in the veterinary pharmaceutical field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 3. The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of mavacoxib in osteoarthritic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zoetis.com.br [zoetis.com.br]

- 9. researchgate.net [researchgate.net]

- 10. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic Interactions for Drugs with a Long Half-Life—Evidence for the Need of Model-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. rr-americas.woah.org [rr-americas.woah.org]

- 14. avmajournals.avma.org [avmajournals.avma.org]

- 15. avmajournals.avma.org [avmajournals.avma.org]

- 16. Comparative population pharmacokinetics and absolute oral bioavailability of COX-2 selective inhibitors celecoxib, mavacoxib and meloxicam in cockatiels (Nymphicus hollandicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The selective cyclooxygenase-2 inhibitor mavacoxib (Trocoxil) exerts anti-tumour effects in vitro independent of cyclooxygenase-2 expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. zoetis.com.br [zoetis.com.br]

Navigating the Physicochemical Landscape of Mavacoxib-d4: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Mavacoxib-d4, a deuterated analog of the long-acting non-steroidal anti-inflammatory drug (NSAID) Mavacoxib. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on the parent compound, Mavacoxib, to offer valuable insights for researchers and drug development professionals. Deuteration is generally not expected to significantly alter the fundamental physicochemical properties of a molecule; therefore, the data presented for Mavacoxib serves as a strong surrogate for understanding the behavior of this compound.

Core Physicochemical Properties

Mavacoxib is a weak organic base with a pKa of 9.57. The commercially available form of Mavacoxib is an anhydrous, non-solvated, and non-hygroscopic crystalline solid, which is noted to be chemically and physically stable under ambient conditions.[1] this compound is primarily utilized as a stable isotope-labeled internal standard in pharmacokinetic studies due to its similar properties to the parent drug.

Solubility Profile

Table 1: Inferred Solubility Characteristics of Mavacoxib

| Solvent/Condition | Solubility Inference | Rationale |

| Aqueous Media (Fasted State) | Low to Moderate | Oral bioavailability is significantly lower in fasted animals.[2] |

| Aqueous Media (Fed State) | Moderate to High | Oral bioavailability is nearly doubled in the presence of food, suggesting enhanced dissolution.[2] |

| Organic Solvents | Likely Soluble | As a synthetic organic molecule, solubility in common organic solvents like acetonitrile, methanol, and DMSO is expected for analytical purposes. |

Stability Profile

Mavacoxib is described as a chemically and physically stable compound under ambient conditions.[1] The long shelf life of the veterinary medicinal product containing Mavacoxib, which is 3 years, further attests to its stability.[3] No special storage conditions are required for the commercial product.[3]

Table 2: Stability Overview of Mavacoxib

| Condition | Stability | Notes |

| Ambient Temperature and Humidity | Stable | The commercial product has a long shelf life without special storage requirements.[1][3] |

| Light | Information Not Available | Standard practice would be to protect from light unless data proves otherwise. |

| pH | Information Not Available | As a weak base, the stability of Mavacoxib could be pH-dependent. |

Experimental Protocols

Detailed experimental protocols for the solubility and stability testing of this compound are not explicitly published. However, standard pharmaceutical industry practices for non-compendial drug substances can be applied.

Solubility Determination Workflow

The following workflow outlines a general procedure for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Indicating Method and Forced Degradation Study Logic

A crucial aspect of stability testing is the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like a UV or Mass Spectrometer (MS). A forced degradation study is then performed to identify potential degradation products and validate the method's ability to separate these from the parent compound.

Caption: Logic for a Forced Degradation Study.

Signaling Pathway Context: Mechanism of Action

While not directly related to solubility or stability, understanding the mechanism of action of Mavacoxib is crucial for its development and application. Mavacoxib is a selective inhibitor of cyclooxygenase-2 (COX-2).

Caption: this compound Mechanism of Action.

References

Mavacoxib-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Mavacoxib-d4, a deuterated internal standard essential for the accurate quantification of the long-acting, COX-2 selective non-steroidal anti-inflammatory drug (NSAID), Mavacoxib. This document outlines key information regarding suppliers, purity, and detailed experimental protocols for its use in pharmacokinetic analysis.

Supplier and Purity Information

This compound is available from several chemical suppliers catering to the research and pharmaceutical industries. While the purity of chemical standards is lot-dependent, the following table summarizes publicly available information and typical specifications. For precise, lot-specific purity data, it is imperative to consult the Certificate of Analysis (CoA) provided by the supplier at the time of purchase.[1][2]

| Supplier | Product Name | Catalog Number (Example) | Stated Purity | Additional Information |

| MedchemExpress | This compound | HY-119447S | Lot-specific (CoA available upon request)[2] | Provided as a solid. Recommended storage conditions are detailed in the CoA.[2] |

| Santa Cruz Biotechnology | This compound | sc-479421 | Lot-specific (Refer to CoA for data)[1] | Alternate name: 4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4.[1] |

Note: The listed catalog numbers are for reference only and may vary. Researchers should always verify the current product information with the supplier.

Mechanism of Action: COX-2 Inhibition

Mavacoxib, the parent compound of this compound, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[3] The COX-2 pathway is critical in mediating inflammation and pain. The diagram below illustrates this signaling cascade and the inhibitory action of Mavacoxib.

References

An In-depth Technical Guide to the Isotopic Purity of Mavacoxib-d4 for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Mavacoxib-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Mavacoxib. This compound is crucial as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis by mass spectrometry (MS). Its isotopic purity is a critical parameter that directly impacts the accuracy and reliability of pharmacokinetic and metabolic studies. This document outlines the typical isotopic distribution of this compound, detailed experimental protocols for its assessment, and the underlying principles of its analysis.

This compound, with the molecular formula C₁₆H₇D₄F₄N₃O₂S, is synthesized by replacing four hydrogen atoms on the phenyl ring with deuterium atoms. This mass shift allows for its clear differentiation from the unlabeled Mavacoxib in MS-based assays, while maintaining nearly identical physicochemical properties, ensuring it behaves similarly during sample preparation and chromatographic separation.

Data Presentation: Isotopic Purity and Distribution

The isotopic purity of a deuterated standard is not a single value but rather a distribution of different isotopic species, known as isotopologues. Due to the statistical nature of chemical reactions, the synthesis of this compound will inevitably result in trace amounts of molecules with fewer than four deuterium atoms (d0, d1, d2, d3) and potentially molecules with more than four if there are other exchangeable protons. High-quality this compound for use as an internal standard typically exhibits an isotopic enrichment of over 98%.[1] The table below presents a representative isotopic distribution for a high-purity batch of this compound.

| Isotopologue | Designation | Mass Shift | Representative Abundance (%) |

| Mavacoxib-d0 | d0 | +0 | < 0.1 |

| Mavacoxib-d1 | d1 | +1 | < 0.5 |

| Mavacoxib-d2 | d2 | +2 | < 1.0 |

| Mavacoxib-d3 | d3 | +3 | ~ 2.0 |

| This compound | d4 | +4 | > 96.5 |

Note: The values in this table are representative and may vary between different synthesis batches. A certificate of analysis from the supplier should always be consulted for lot-specific data.

Experimental Protocols

The determination of isotopic purity for this compound is typically performed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) to ensure that the measured isotopic profile corresponds to the compound of interest and not an impurity.

Sample Preparation

A stock solution of this compound is prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This stock solution is then diluted to a working concentration suitable for direct infusion or LC-MS analysis, typically in the range of 100-1000 ng/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

An LC-MS system equipped with a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used. The LC separation helps to resolve this compound from any potential impurities.

-

LC Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient is run to elute this compound as a sharp peak. For example, starting at 10% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Mass Analyzer: High-resolution TOF or Orbitrap

-

Scan Range: m/z 100-500

-

Resolution: > 20,000 FWHM

-

Data Acquisition: Full scan mode to capture the full isotopic envelope of this compound.

-

Data Analysis and Isotopic Purity Calculation

The data analysis workflow is a critical step in accurately determining the isotopic distribution.

-

Extraction of Ion Chromatograms: Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0 to d4).

-

Peak Integration: Integrate the area under the curve for each isotopologue's chromatographic peak.

-

Correction for Natural Isotopic Abundance: The measured intensities must be corrected for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) that contribute to the signals of the heavier isotopologues. This is typically done using established algorithms and the known elemental composition of Mavacoxib.[2]

-

Calculation of Relative Abundance: The corrected peak areas are used to calculate the relative percentage of each isotopologue. The isotopic purity is often reported as the percentage of the desired deuterated species (d4).

Visualizations

Logical Workflow for Isotopic Purity Determination

The following diagram illustrates the key steps involved in the experimental determination of this compound isotopic purity.

Caption: Workflow for this compound Isotopic Purity Analysis.

Relationship between Isotopologues

The following diagram illustrates the relationship between the different isotopologues of Mavacoxib and their mass differences.

Caption: Isotopologue series of Mavacoxib.

References

The Indispensable Role of Deuterated Standards in Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a candidate compound's metabolic fate is paramount. Drug Metabolism and Pharmacokinetics (DMPK) studies are critical for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. A key challenge in these studies is the accurate and precise quantification of the parent drug and its metabolites in complex biological matrices. This is where deuterated standards have emerged as an indispensable tool.

Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (²H or D).[1] This subtle change in mass, without a significant alteration of the compound's physicochemical properties, provides a powerful analytical advantage, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2] The use of a deuterated version of the analyte as an internal standard is considered the gold standard for quantitative bioanalysis.[3] This is because its chemical and physical behavior is nearly identical to the analyte, allowing it to effectively compensate for variability during sample preparation, chromatography, and ionization.[2][3]

Beyond their role as internal standards, the strategic incorporation of deuterium into a drug molecule can intentionally alter its metabolic profile. This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the carbon-hydrogen (C-H) bond.[4] This can lead to improved metabolic stability, a longer half-life, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[5][6] Deutetrabenazine, an FDA-approved drug for the treatment of chorea associated with Huntington's disease, is a prime example of a successfully developed deuterated drug that offers advantages over its non-deuterated counterpart.[5][6]

This technical guide provides an in-depth overview of the core principles and practical applications of deuterated standards in drug metabolism studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these powerful tools in their work.

Core Principles of Deuteration in Drug Metabolism

The utility of deuterated compounds in drug metabolism studies is rooted in the kinetic isotope effect (KIE) . The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate when C-H bond cleavage is the rate-limiting step in a metabolic transformation.[4] This effect is most pronounced in reactions catalyzed by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[7]

The strategic placement of deuterium at known sites of metabolic attack ("soft spots") can significantly slow down the metabolism of a drug, leading to:

-

Improved Metabolic Stability: A reduced rate of metabolism translates to a longer in vitro half-life in microsomal and hepatocyte stability assays.[8]

-

Enhanced Pharmacokinetic Profile: In vivo, this can result in a longer plasma half-life, increased exposure (AUC), and lower clearance.[5][9]

-

Metabolic Switching: By blocking a primary metabolic pathway, deuteration can redirect the metabolism towards alternative pathways. This can be advantageous if the primary pathway leads to the formation of inactive or toxic metabolites.[7]

Experimental Protocols

The use of deuterated standards is integral to several key in vitro and in vivo drug metabolism studies. Below are detailed methodologies for some of the most common experiments.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a fundamental screen in early drug discovery to assess the intrinsic clearance of a compound by hepatic enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

-

Test compound

-

Deuterated internal standard (IS) of the test compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) for quenching

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Prepare a stock solution of the deuterated internal standard in a suitable solvent (e.g., ACN or methanol) at a concentration that will yield an appropriate response on the LC-MS/MS.

-

-

Incubation Mixture Preparation:

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[10]

-

-

Time Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing the deuterated internal standard.[10] The "0" minute time point is typically prepared by adding the quenching solution before the NADPH regenerating system.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the deuterated internal standard at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the test compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

-

In Vivo Pharmacokinetic Study in Rodents

This study evaluates the ADME properties of a drug candidate in a living organism.

Objective: To determine the pharmacokinetic parameters of a test compound in rodents following intravenous (IV) and oral (PO) administration.

Materials:

-

Test compound

-

Deuterated internal standard

-

Dosing vehicles (e.g., saline for IV, PEG400/water for PO)

-

Rodents (e.g., Sprague-Dawley rats)

-

Blood collection supplies (e.g., capillaries, EDTA tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Dosing:

-

Administer the test compound to the rodents via IV and PO routes at a predetermined dose.

-

-

Blood Sampling:

-

Collect blood samples at specified time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-containing tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Preparation for Bioanalysis:

-

Thaw the plasma samples.

-

To a specific volume of plasma (e.g., 50 µL), add a protein precipitation solvent (e.g., acetonitrile) containing the deuterated internal standard.[12]

-

Vortex and centrifuge to precipitate the plasma proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method with a calibration curve prepared in blank plasma.

-

-

Pharmacokinetic Data Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:

-

Area under the plasma concentration-time curve (AUC)

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Oral bioavailability (F%)

-

-

Data Presentation: Quantitative Comparison of Deuterated vs. Non-Deuterated Drugs

The impact of deuteration on the pharmacokinetic properties of drugs is best illustrated through quantitative data. The following tables summarize the pharmacokinetic parameters of two drugs and their deuterated analogs.

Table 1: Pharmacokinetic Parameters of Methadone and d9-Methadone in Mice Following a Single Intravenous Dose [9]

| Parameter | Methadone | d9-Methadone | Fold Change |

| Cmax (ng/mL) | 1024 ± 231 | 4505 ± 1023 | 4.4 |

| AUC (ng*h/mL) | 2105 ± 345 | 11998 ± 2879 | 5.7 |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 |

| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | 0.17 |

| LD50 (mg/kg) | 12.3 | 25.8 | 2.1 |

Table 2: In Vitro and In Vivo Pharmacokinetic Parameters of Enzalutamide (ENT) and d3-ENT [13]

| Parameter | Enzalutamide (ENT) | d3-ENT | % Change |

| In Vitro CLint (Rat Liver Microsomes) | 1.0 | 0.503 | -49.7% |

| In Vitro CLint (Human Liver Microsomes) | 1.0 | 0.271 | -72.9% |

| In Vivo Cmax (Rats, 10 mg/kg PO) | 1.0 | 1.35 | +35% |

| In Vivo AUC0-t (Rats, 10 mg/kg PO) | 1.0 | 2.02 | +102% |

Mandatory Visualization: Metabolic Pathways and Experimental Workflows

Visual representations of complex biological and experimental processes are crucial for clear communication and understanding. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

Metabolic Pathway of Tetrabenazine

Tetrabenazine undergoes extensive first-pass metabolism, primarily through reduction and oxidation, to form active metabolites. Deuteration of the methoxy groups in deutetrabenazine slows down O-demethylation, leading to a more favorable pharmacokinetic profile of the active metabolites.

Caption: Metabolic pathway of tetrabenazine, highlighting the formation of active metabolites and the site of metabolic attenuation by deuteration.

General Workflow for a Pharmacokinetic Study Using a Deuterated Internal Standard

This workflow outlines the key steps involved in a typical in vivo pharmacokinetic study, from dosing to data analysis, emphasizing the role of the deuterated internal standard.

Caption: A streamlined workflow for a typical pharmacokinetic study incorporating a deuterated internal standard.

Logical Relationship of the Kinetic Isotope Effect

This diagram illustrates the fundamental principle of the kinetic isotope effect (KIE) and its consequences for drug metabolism.

Caption: The causal chain of the kinetic isotope effect, from bond energy to pharmacokinetic outcomes.

Conclusion

Deuterated standards are a cornerstone of modern drug metabolism research, providing unparalleled accuracy in quantitative bioanalysis and offering a powerful strategy for optimizing the metabolic properties of drug candidates. Their application as internal standards in LC-MS/MS assays is essential for generating robust and reliable pharmacokinetic data. Furthermore, the deliberate and strategic deuteration of drug molecules can significantly improve their metabolic stability and overall pharmacokinetic profile, as evidenced by the growing number of deuterated drugs in clinical development. A thorough understanding of the principles of the kinetic isotope effect and the practical application of deuterated standards in both in vitro and in vivo studies is crucial for any scientist involved in the discovery and development of new medicines. This guide provides a foundational framework for the effective implementation of these techniques, ultimately contributing to the development of safer and more effective therapies.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. youtube.com [youtube.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beckman.com [beckman.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. texilajournal.com [texilajournal.com]

- 13. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

Mavacoxib-d4 for In Vitro COX-2 Inhibition Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Mavacoxib-d4, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Mavacoxib, for its application in in vitro COX-2 inhibition assays. This document outlines the mechanism of action, presents key quantitative inhibitory data, details experimental protocols, and provides visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to this compound

Mavacoxib is a long-acting non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which demonstrates preferential inhibition of the COX-2 enzyme. This compound is a stable, deuterium-labeled version of Mavacoxib. In the context of in vitro enzyme inhibition assays, the biological activity of this compound is considered equivalent to that of Mavacoxib. The primary use of deuterated analogs like this compound in research is often as an internal standard for mass spectrometry-based quantification in pharmacokinetic and metabolic studies. However, its utility in establishing and validating COX-2 inhibition assays is also significant.

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins and other pro-inflammatory mediators. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.

Mavacoxib acts as a selective inhibitor of COX-2, thereby blocking the production of prostaglandins that mediate pain and inflammation. This selectivity for COX-2 over COX-1 is a key characteristic of the coxib class of NSAIDs, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1.

The COX-2 Signaling Pathway

The induction of COX-2 by pro-inflammatory stimuli, such as cytokines and growth factors, leads to the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Mavacoxib intervenes in this pathway by binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid.

COX-2 Signaling Pathway and this compound Inhibition.

Quantitative Data on COX-2 Inhibition

The inhibitory potential of Mavacoxib has been quantified in in vitro whole blood assays, which provide a physiologically relevant environment for assessing COX isoform selectivity. The following table summarizes the key inhibitory concentrations.

| Parameter | Value (µg/mL) | Assay Type | Species |

| COX-2 IC₅₀ | 0.394 | Whole Blood Assay | Canine |

| COX-2 IC₈₀ | 1.28 | Whole Blood Assay | Canine |

| COX-1 IC₅₀ | 0.756 | Whole Blood Assay | Canine |

| COX-1:COX-2 IC₅₀ Ratio | 1.92:1 | Whole Blood Assay | Canine |

Data sourced from Lees et al. (2009) as cited in a 2015 review.

The selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) of 1.92 indicates that Mavacoxib is a preferential inhibitor of COX-2.

Experimental Protocols for In Vitro COX-2 Inhibition Assays

This section outlines a generalized protocol for determining the COX-2 inhibitory activity of a compound like this compound. This protocol is a synthesis of methodologies from commercially available COX inhibitor screening kits and can be adapted for various formats (e.g., colorimetric, fluorometric, or luminescent).

Materials and Reagents

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (as a cofactor)

-

Arachidonic Acid (substrate)

-

This compound (test inhibitor)

-

A known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

Solvent for inhibitor dissolution (e.g., DMSO)

-

Detection reagent (e.g., a fluorometric probe that reacts with prostaglandin G2)

-

96-well microplate (white or black, depending on the detection method)

-

Microplate reader

Assay Procedure

-

Reagent Preparation:

-

Prepare the COX Assay Buffer.

-

Reconstitute the recombinant COX-2 enzyme in the assay buffer to the desired concentration. Keep the enzyme on ice.

-

Prepare a stock solution of this compound and the positive control inhibitor in DMSO.

-

Create a serial dilution of the inhibitor stock solutions in the assay buffer to generate a range of test concentrations.

-

Prepare the arachidonic acid substrate solution according to the manufacturer's instructions, often involving dilution in ethanol and subsequent activation with a weak base.

-

-

Assay Setup:

-

In a 96-well plate, add the following to the appropriate wells:

-

Blank wells: Assay Buffer only.

-

100% Activity (No Inhibitor) wells: Assay Buffer, Heme, and COX-2 enzyme.

-

Inhibitor wells: Assay Buffer, Heme, COX-2 enzyme, and the desired concentration of this compound or the positive control.

-

-

It is recommended to run each condition in triplicate.

-

-

Pre-incubation:

-

Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the arachidonic acid substrate to all wells (except the blank) to initiate the enzymatic reaction.

-

Immediately place the plate in a microplate reader and measure the signal (e.g., fluorescence) over time (kinetic measurement) or at a fixed endpoint after a specific incubation period.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the kinetic curve) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of 100% Activity - Rate of Inhibitor Well) / Rate of 100% Activity ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Experimental Workflow Diagram

Workflow for an In Vitro COX-2 Inhibition Assay.

Conclusion

This compound serves as a valuable tool for researchers engaged in the study of COX-2 inhibition. Its properties, being analogous to Mavacoxib, allow for its use in the development and validation of in vitro assays aimed at screening and characterizing novel COX-2 inhibitors. The provided data and protocols offer a comprehensive framework for the effective application of this compound in a laboratory setting, facilitating further research into the roles of COX-2 in health and disease.

Safety and handling precautions for Mavacoxib-d4

An In-depth Technical Guide to the Safe Handling of Mavacoxib-d4

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and drug development professionals. The information is compiled from material safety data sheets and toxicological reviews of the parent compound, Mavacoxib, as specific data for the deuterated analogue is limited. The toxicological profile of this compound is expected to be comparable to that of Mavacoxib.

Product Identification and Properties

This compound is a deuterated form of Mavacoxib, a non-steroidal anti-inflammatory drug (NSAID) from the coxib class. It is primarily utilized in research settings, often as an internal standard for analytical studies.

| Property | Data |

| Chemical Name | 4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4 |

| Synonyms | Trocoxil-d4 |

| CAS Number | 170569-88-7 (Unlabeled) |

| Molecular Formula | C₁₆H₇D₄F₄N₃O₂S |

| Molecular Weight | 389.36 g/mol [1] |

| Appearance | Solid powder (form may vary) |

| Intended Use | For research use only. Not for human or veterinary diagnostic or therapeutic use.[1][2] |

Hazard Identification and Classification

Mavacoxib is classified as a hazardous substance.[3] Researchers handling this compound should assume it carries similar risks.

-

Primary Hazards:

-

May cause irritation to the eyes and skin upon direct contact.[3][4]

-

Harmful if swallowed. Ingestion may lead to effects similar to clinical use, including changes in blood chemistry, gastrointestinal issues (diarrhea, vomiting), and kidney effects.[3][4][5]

-

May cause damage to the gastrointestinal tract and kidneys through prolonged or repeated exposure.[5]

-

-

Environmental Hazards:

Toxicological Data (for Mavacoxib)

The following data is derived from studies on the non-deuterated parent compound, Mavacoxib. These values should be used as a primary reference for risk assessment.

| Study Type | Species | Route | Dose/Endpoint | Effect | Reference |

| Repeat-Dose Toxicity | Rat | Oral | 5 mg/kg/day (LOAEL) | Gastrointestinal system, Kidney effects | [4] |

| Repeat-Dose Toxicity | Dog | Oral | 20 mg/kg/28 days (NOAEL) | No effects at maximum dose | [4] |

| Sensitization | Guinea Pig | Skin | Not specified | Negative (Not a skin sensitizer) | [5] |

| Genotoxicity | Not specified | Not specified | Not specified | No data to indicate mutagenic or genotoxic effects. | [5] |

Abbreviations: LOAEL (Lowest Observed Adverse Effect Level), NOAEL (No Observed Adverse Effect Level).

Experimental Protocols and Handling Procedures

Strict adherence to the following protocols is essential to minimize exposure and ensure safety.

Protocol for Safe Handling and Use

-